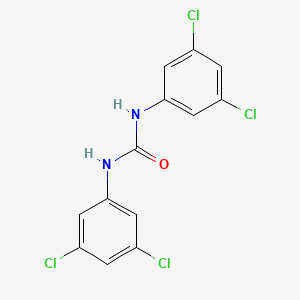

1,3-Bis(3,5-dichlorophenyl)urea

概要

説明

COH-SR4は、強力な抗癌作用と抗脂肪生成作用で知られる、新規の研究用化合物です。この化合物は、薬剤耐性肺癌やメラノーマ、乳癌など、他の癌に対する著しい有効性を示しています。 さらに、COH-SR4は、血糖コントロールとインスリン感受性を改善することが判明しており、肥満とその関連する代謝性疾患の治療のための有望な候補となっています .

準備方法

COH-SR4の合成には、AMP活性化プロテインキナーゼ(AMPK)の活性化を含む、いくつかの段階が含まれます。この化合物は、通常、特定の試薬と条件を使用する一連の化学反応によって調製されます。 COH-SR4の工業生産方法はまだ調査中ですが、この化合物は研究目的で実験室環境で合成されています .

化学反応の分析

COH-SR4は、酸化、還元、置換など、さまざまな種類の化学反応を受けます。これらの反応で一般的に使用される試薬には、酸化剤、還元剤、求核剤などがあります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、COH-SR4は、メルカプツール酸経路の抗酸化活性を阻害することが示されており、癌細胞を保護する複数の経路を不活性化し、同時に癌細胞の自己破壊を誘発する経路を活性化することにつながります .

科学研究の応用

COH-SR4は、化学、生物学、医学、産業など、さまざまな科学研究の応用範囲を持ちます。医学の分野では、COH-SR4は、薬剤耐性肺癌、メラノーマ、乳癌の治療に有望性を示しています。また、血糖コントロールとインスリン感受性を改善することが判明しており、肥満とその関連する代謝性疾患の治療の可能性があります。 さらに、COH-SR4は、脂肪細胞の分化と脂質蓄積への影響を調べるための研究で使用されています .

科学的研究の応用

Anti-Cancer Research

- Lung Cancer: COH-SR4 has demonstrated anti-cancer effects in lung cancer cells . It inhibits survival and clonogenic potential and induces apoptosis in these cells . The compound also inhibits GST activity, causes G0/G1 cell cycle arrest, and inhibits the expression of cell cycle regulatory proteins CDK2, CDK4, cyclin A, cyclin B1, cyclin E1, and p27 . Furthermore, COH-SR4 activates the AMPK pathway, and the cytotoxic effects of COH-SR4 in lung cancer are partially reversed by AMPK knockdown .

- Melanoma: Studies indicate that COH-SR4 exhibits promising anti-cancer activity against human leukemia cells and melanomas . It inhibits proliferation and activates apoptosis in melanoma .

- General Anti-Cancer Activity: 1,3-Bis ureas have a therapeutic interest in treating cancer as antagonists of CXCR1/CXCR2 receptors . These compounds may also treat disorders characterized by undesirable excessive angiogenesis . They have a triple anti-cancer activity by exerting an effect against angiogenesis, inflammation, and the growth of tumors and may be suitable for treating cancers where CXCR1 and CXCR2 are overexpressed, such as medulloblastoma, head and neck cancer, kidney cancer, and triple-negative breast cancer . The compound has also been found to be significantly active against cancer cells resistant to conventional drugs like sunitinib and cisplatine, which are standard treatments for kidney and head and neck cancers .

Antimicrobial Applications

- Antimicrobial Activity: Urea derivatives, including those containing the 3,5-dichlorophenyl group, have shown potent antimicrobial activity against significant pathogens, including multidrug-resistant (MDR) strains . Compound 11b, 1-(2-(2-aminoethyl)phenyl)-3-(3,5-dichlorophenyl)urea, was the only compound from the ‘b’ series that was active against S. aureus .

- Nematocidal Activity: Certain urea derivatives are very active towards the nematode Caenorhabditis elegans, with some compounds showing lower concentrations required for nematocidal activity than cytotoxic concentrations for human cells, suggesting selectivity and potential therapeutic applications .

Other Potential Applications

- Macular Degeneration: Derivatives of urea have a therapeutic interest for treating macular degeneration .

- Supramolecular Structures: Hydrogen bonding between 1,3-bis ureas is a commonly used motif in the assembly of supramolecular structures such as gels, capsules, and crystals .

Synthesis of COH-SR4

作用機序

COH-SR4の作用機序には、AMP活性化プロテインキナーゼ(AMPK)の活性化が含まれます。AMPKを活性化することにより、COH-SR4は脂肪細胞の分化を阻害し、G1/S期移行時に細胞周期停止を誘導します。これにより、細胞内脂質蓄積が減少し、脂肪生成関連の重要な転写因子と脂質生成タンパク質がダウンレギュレートされます。 さらに、COH-SR4は、メルカプツール酸経路の抗酸化活性を阻害し、複数の保護経路を不活性化し、癌細胞の自己破壊を誘発する経路を活性化することによって、癌細胞の死につながります .

類似化合物の比較

COH-SR4は、AMP活性化プロテインキナーゼ(AMPK)を活性化し、脂肪細胞の分化を阻害する能力において独特です。類似化合物には、メトホルミンやAICARなどの他のAMPK活性化剤が含まれます。 COH-SR4は、これらの化合物と比較して、癌細胞の増殖を阻害し、血糖コントロールを改善する上でより高い有効性を示しています。 さらに、COH-SR4は、薬剤耐性癌や代謝性疾患の治療に使用できるなど、幅広い用途があることが判明しています .

類似化合物との比較

COH-SR4 is unique in its ability to activate AMP-activated protein kinase (AMPK) and inhibit adipocyte differentiation. Similar compounds include other AMPK activators, such as metformin and AICAR. COH-SR4 has shown greater efficacy in inhibiting cancer cell growth and improving glucose control compared to these compounds. Additionally, COH-SR4 has been found to have a broader range of applications, including its use in treating drug-resistant cancers and metabolic disorders .

生物活性

1,3-Bis(3,5-dichlorophenyl)urea, also known as COH-SR4, is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and agriculture. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a unique bis-substituted urea structure. The presence of dichlorophenyl groups enhances its biological activity compared to similar compounds.

Structural Formula

Insect Growth Regulation

This compound has been identified as an effective insect growth regulator (IGR). It inhibits chitin synthesis in insects, which is crucial for their growth and development. This mechanism makes it valuable in agricultural applications for pest control.

Anti-Cancer Properties

The compound exhibits promising anti-cancer activity across various cancer types:

- Melanoma : Research indicates that COH-SR4 can significantly inhibit the survival and clonogenic potential of melanoma cells. It induces apoptosis through multiple signaling pathways and causes G2/M phase cell cycle arrest .

- Lung Cancer : Studies have shown that COH-SR4 inhibits lung cancer progression by targeting mitochondrial functions. It disrupts ATP production in cancer cells, leading to reduced viability .

This compound operates through several mechanisms:

- Mitochondrial Uncoupling : The compound induces mitochondrial uncoupling, leading to a decrease in ATP levels within cancer cells. This mechanism has been confirmed through various assays measuring oxygen consumption rates and ATP levels .

- Inhibition of Glutathione S-Transferase (GST) : COH-SR4 reduces GST activity, which is associated with detoxification processes in cells. This inhibition contributes to its anti-cancer effects by increasing the susceptibility of cancer cells to oxidative stress .

Study 1: Melanoma Inhibition

In a study involving human melanoma cell lines, treatment with COH-SR4 led to a significant reduction in cell viability. The compound was administered at a dose of 10 µM for 18 hours, resulting in:

- Apoptosis Induction : Flow cytometry analysis showed increased apoptotic markers.

- Cell Cycle Arrest : A notable G2/M phase arrest was observed.

The study concluded that COH-SR4 effectively targets multiple signaling pathways involved in melanoma progression .

Study 2: Lung Cancer Progression

In another investigation focused on lung cancer models, COH-SR4 was shown to inhibit tumor growth in both syngeneic and nude mouse models. Oral administration at a dosage of 4 mg/kg resulted in:

- Tumor Burden Reduction : Significant decreases in tumor size were recorded.

- Tolerability : The treatment was well tolerated with no overt toxicity reported.

These findings highlight the compound's potential as a therapeutic agent against aggressive lung cancers .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound (COH-SR4) | Anti-cancer (melanoma, lung cancer) | Mitochondrial uncoupling; GST inhibition |

| 1-(3,5-Dichlorophenyl)urea | Insect growth regulation | Chitin synthesis inhibition |

特性

IUPAC Name |

1,3-bis(3,5-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl4N2O/c14-7-1-8(15)4-11(3-7)18-13(20)19-12-5-9(16)2-10(17)6-12/h1-6H,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVJIWVUYNTBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。